N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide
Description
N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry
Properties
IUPAC Name |
N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6OS/c29-21(13-18-7-3-11-30-18)24-17-6-1-4-15(12-17)19-8-9-20-25-26-22(28(20)27-19)16-5-2-10-23-14-16/h1-12,14H,13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAMQADQTSRNRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the triazole ring . Subsequent reactions with various reagents, such as acetic anhydride or acid chlorides, lead to the formation of the final compound .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in the formation of the target compound through a tandem reaction mechanism .
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby preventing their normal function . Additionally, it may exert its anticancer effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar triazole ring structure and have been studied for their insecticidal and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyridines: These compounds also contain a triazole ring and have applications in medicinal chemistry, particularly as enzyme inhibitors and anticancer agents.
Pyrazolo[5,1-c][1,2,4]triazines: These compounds are structurally similar and have shown potential as antiviral and antitumor agents.
Uniqueness
N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide is unique due to its combination of a pyridine ring, a triazole ring, and a pyridazine ring, which imparts distinct chemical and biological properties
Biological Activity
N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by relevant data and case studies.
The compound is synthesized through a multi-step process involving the reaction of pyridine derivatives with hydrazine to form the triazole ring, followed by cyclization and functional group modifications. The synthetic route typically includes:
- Formation of Hydrazide : Reaction of 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester with hydrazine hydrate.
- Cyclization : The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to yield the triazole ring.
- Final Modifications : Introduction of thiophene and acetamide functionalities through various substitution reactions.
Anticancer Properties
This compound has been evaluated for its anticancer activity against several cancer cell lines. In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The IC50 values for these cell lines are as follows:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
These results suggest that the compound may act as a promising candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes involved in various physiological processes:
- Carbonic Anhydrase : It inhibits carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues.
- Cholinesterase : It also shows inhibitory activity against cholinesterase enzymes, which play a significant role in neurotransmission.
These enzyme interactions indicate potential applications in treating conditions such as glaucoma and neurodegenerative diseases .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125–8 μg/mL |
| Escherichia coli | 0.125–8 μg/mL |
| Pseudomonas aeruginosa | 0.125–8 μg/mL |
| Candida albicans | Moderate activity |
These findings highlight its potential as a broad-spectrum antimicrobial agent .
The biological activity of this compound is primarily attributed to its ability to bind to active sites of target enzymes and receptors. By inhibiting these targets, the compound disrupts normal cellular functions leading to apoptosis in cancer cells and inhibition of bacterial growth.
Case Studies
Several studies have explored the pharmacological profile of this compound:
- Antitumor Activity Study : A study conducted on the anti-tumor effects revealed that the compound significantly reduced cell viability in treated groups compared to controls.
- Enzyme Inhibition Assays : In vitro assays confirmed that the compound effectively inhibited carbonic anhydrase and cholinesterase at low concentrations.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions starting from pyridazine and triazole precursors. Key steps include:
- Cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates to form the triazolo-pyridazine core .
- Suzuki coupling or Buchwald-Hartwig amination to introduce the pyridin-3-yl and phenyl groups .
- Thioacetamide linkage via nucleophilic substitution or thiol-ene reactions .
Optimization parameters: - Temperature : 80–120°C for cyclocondensation; ambient to 60°C for coupling reactions.
- Solvents : DMF or DMSO for polar intermediates; toluene for coupling steps .
- Catalysts : Pd(PPh₃)₄ for cross-coupling; K₂CO₃ as a base in thiolation reactions .
Characterization requires HPLC purity >95% and validation via ¹H/¹³C NMR and HRMS .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Structural validation employs:
Q. What are the key physicochemical properties influencing solubility and bioavailability?
Methodological Answer: Critical properties include:
- LogP : Predicted ~3.2 (via software like MarvinSuite), indicating moderate lipophilicity .
- Solubility : Poor aqueous solubility (<10 µM); enhanced via co-solvents (e.g., PEG-400) or micellar formulations .
- pKa : Pyridazine N-atoms (pKa ~4.5–5.5) and acetamide (pKa ~1.5–2.5) influence ionization in physiological pH .
Experimental validation : Shake-flask method for solubility; HPLC for stability under simulated gastric fluid .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Methodological Answer: SAR strategies include:
- Substitution on the pyridin-3-yl group : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to enhance π-stacking with target proteins .
- Thiophene modification : Replace with furan or selenophene to modulate electron density and binding kinetics .
- Triazolo-pyridazine core rigidity : Assess bioactivity of saturated vs. fused analogs .
Assay design : - In vitro kinase inhibition assays (e.g., EGFR, ALK) with IC₅₀ determination .
- Molecular docking using AutoDock Vina to predict binding poses .
Q. How should researchers address contradictory data in biological activity assays?
Methodological Answer: Contradictions may arise from assay conditions or off-target effects. Mitigation steps:
- Dose-response validation : Test across 4–6 log units to confirm EC₅₀/IC₅₀ trends .
- Orthogonal assays : Pair enzymatic assays (e.g., fluorescence polarization) with cell-based viability assays (e.g., MTT) .
- Proteomics profiling : Use phospho-antibody arrays to identify unintended kinase targets .
Case study : A related triazolo-pyridazine derivative showed conflicting IC₅₀ in EGFR assays due to ATP concentration variability; normalization to 1 mM ATP resolved discrepancies .
Q. What strategies optimize metabolic stability without compromising potency?
Methodological Answer:
- Cytochrome P450 (CYP) screening : Identify vulnerable sites (e.g., thiophene-S oxidation) via human liver microsome assays .
- Deuterium incorporation : Replace labile C-H bonds in the acetamide moiety to slow metabolism .
- Prodrug approaches : Mask the acetamide as an ester to enhance plasma stability .
Validation : LC-MS/MS analysis of metabolites in hepatocyte models .
Q. How can researchers elucidate the compound’s mechanism of action in cancer stem cell (CSC) inhibition?
Methodological Answer: Based on structurally similar compounds (e.g., ):
- Lin-28/let-7 interaction assays : Use bioluminescence resonance energy transfer (BRET) to test disruption .
- Tumorsphere formation assays : Quantify CSC suppression in breast cancer cell lines (e.g., MDA-MB-231) .
- RNA-seq : Profile let-7 miRNA restoration post-treatment .
Controls : Include scrambled siRNA and inactive analogs to confirm specificity .
Q. What analytical methods resolve batch-to-batch variability in synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
